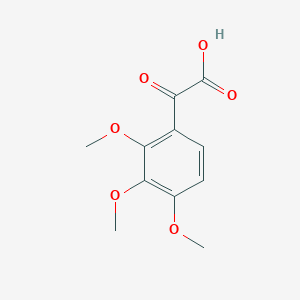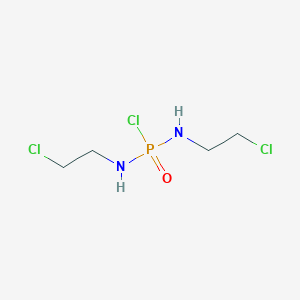
(1R,3R)-3-Methoxycyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-Methoxycyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a methoxy group at the third position and a hydroxyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3R)-3-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: (1R,3R)-3-Methoxycyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-Methoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-Methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S)-3-Methoxycyclohexan-1-ol
- (1S,3R)-3-Methoxycyclohexan-1-ol
- (1S,3S)-3-Methoxycyclohexan-1-ol
Uniqueness
(1R,3R)-3-Methoxycyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(1R,3R)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
ANRGBAYCAUTVKN-RNFRBKRXSA-N |
Isomerische SMILES |
CO[C@@H]1CCC[C@H](C1)O |
Kanonische SMILES |
COC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


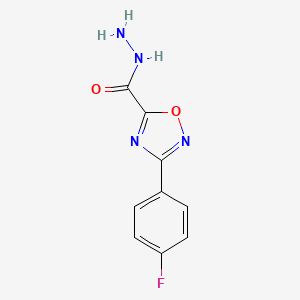
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
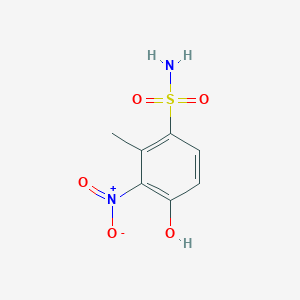
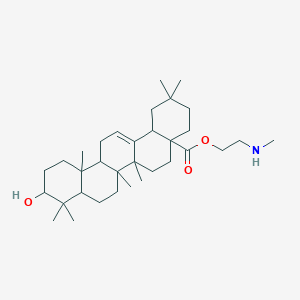

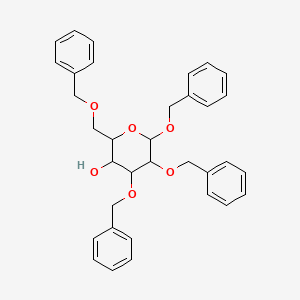
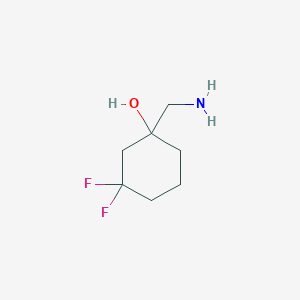
![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
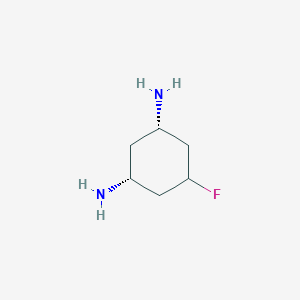
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
